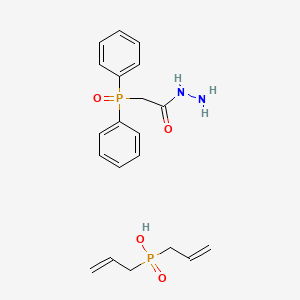

2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate

Description

2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate (CAS: 103597-89-3) is a phosphorus-containing acetohydrazide derivative with the molecular formula C₂₀H₂₆N₂O₄P₂ and a molecular weight of 420.38 g/mol . Its structure features a diphenylphosphoryl group attached to an acetohydrazide backbone, further modified by a diallylphosphinate moiety.

Properties

Molecular Formula |

C20H26N2O4P2 |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

bis(prop-2-enyl)phosphinic acid;2-diphenylphosphorylacetohydrazide |

InChI |

InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-14(17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10H,11,15H2,(H,16,17);3-4H,1-2,5-6H2,(H,7,8) |

InChI Key |

WQCRONXEXWDVKK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCP(=O)(CC=C)O.C1=CC=C(C=C1)P(=O)(CC(=O)NN)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate typically involves the reaction of diphenylphosphoryl acetic acid hydrazide with diallylphosphinate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile at room temperature.

Major Products Formed

Scientific Research Applications

2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl and hydrazide groups enable it to form strong interactions with biological macromolecules, such as proteins and nucleic acids . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorylated Acetohydrazides

- Compound 119 (from ): Synthesized from 2-(diphenylphosphoryl)acetohydrazide (117) and allyl isothiocyanate, yielding a phosphorylated triazolethione (90% yield).

- CAS 135689-08-6 (): A related compound with a propenylidene substituent (C₂₃H₂₁N₂O₂P, MW 388.4). The absence of diallylphosphinate in this derivative reduces its molecular weight and may alter solubility or coordination properties compared to the target compound .

Halogenated and Aromatic Derivatives

- 2-(4-Bromophenoxy)acetohydrazide (): Features a bromophenoxy group, enabling coordination with metals like Ni(II). The electron-withdrawing bromine contrasts with the electron-rich phosphoryl groups in the target compound, affecting ligand-metal interactions .

- 2-(2,6-Dichlorophenyl)acetohydrazide (–14): Contains chlorine substituents (C₈H₈Cl₂N₂O), enhancing electronegativity and stability. Unlike the target compound, this derivative lacks phosphorus, impacting its reactivity and toxicity profile .

Heterocyclic and Bioactive Derivatives

- Coumarin-acetohydrazides (): Combine acetohydrazide with a coumarin moiety (e.g., compound 4), known for fluorescence and antimicrobial activity. The coumarin group introduces π-π stacking capabilities absent in phosphorus-containing derivatives .

- Pyrimidine-thioacetohydrazides (): Derivatives like 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide exhibit antimicrobial activity. The thioether and pyrimidine groups enhance microbial inhibition compared to phosphoryl-based structures .

Physicochemical Properties

Antimicrobial Activity

- Pyrimidine-thioacetohydrazides (): Demonstrated potent antimicrobial activity against E. coli and fungi, with substituents like 4-aminophenyl enhancing efficacy .

- Phenoxyacetic Acid Derivatives (): Compounds like 2-(3,5-dimethoxyphenoxy)acetohydrazide showed 21 mm inhibition zones against E. coli, comparable to ampicillin .

- Target Compound : Phosphoryl groups may confer unique enzyme inhibition (e.g., NTPDases, as seen in related compounds in ), but direct antimicrobial data are unavailable .

Coordination Chemistry

- The target compound’s diallylphosphinate group could act as a bidentate ligand, similar to 2-(4-bromophenoxy)acetohydrazide, which forms stable Ni(II) complexes .

Key Research Findings and Gaps

Synthetic Pathways : The target compound’s synthesis likely involves phosphorylation and allylation steps (analogous to ), but yields and conditions are undocumented .

Biological Potential: Phosphorylated derivatives (e.g., ’s NTPDase inhibitors) suggest therapeutic promise, but the target compound’s specific activity remains unexplored .

Safety Profile : Halogenated analogs () require stringent handling; the target’s phosphorus groups may pose distinct hazards (e.g., neurotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.